molecular formula C24H31FO4 B1165130 Clobetasol EP Impurity F Ethyl Ester

Clobetasol EP Impurity F Ethyl Ester

Cat. No.: B1165130
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Description

Systematic IUPAC Name and Molecular Formula Analysis

Clobetasol EP Impurity F Ethyl Ester is a structurally defined steroid derivative with the systematic IUPAC name ethyl (2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetate . This nomenclature reflects its 21-ethyl ester substitution, distinguishing it from the parent compound clobetasol propionate.

The molecular formula is C24H31FO4 , with a molecular weight of 402.5 g/mol . Key structural features include:

  • A cyclopenta[a]phenanthrene steroid backbone
  • Fluorine at carbon-9
  • Hydroxyl group at carbon-11β
  • Methyl groups at carbons-10, 13, and 16
  • Ethyl ester at carbon-21
Feature This compound Clobetasol Propionate
Molecular Formula C24H31FO4 C25H32ClFO5
Molecular Weight (g/mol) 402.5 466.97
C-17 Substituent Ethyl ester Propionate ester
Halogenation Fluorine (C-9) Fluorine (C-9), Chlorine (C-21)

This ethyl ester derivative arises during synthetic processes as a byproduct of incomplete esterification or transesterification reactions.

Stereochemical Configuration at C-11β, C-16β, and C-17(20) Positions

The compound exhibits critical stereochemical features that govern its biological activity and analytical behavior:

  • C-11β Hydroxyl Group :

    • The β-orientation of the hydroxyl group at carbon-11 is essential for glucocorticoid receptor binding.
    • Confirmed through nuclear Overhauser effect (NOE) spectroscopy correlations in related clobetasol analogs.
  • C-16β Methyl Group :

    • The β-methyl configuration enhances metabolic stability compared to α-orientated analogs.
    • This stereochemistry is conserved from the parent clobetasol propionate.
  • C-17(20) E/Z Isomerism :

    • The ethyl ester group at carbon-21 creates a trans (E) configuration across the 17(20) double bond.
    • Verified through X-ray crystallography of analogous structures.
Stereocenter Configuration Analytical Confirmation Method
C-11 β-OH NOESY, CD Spectroscopy
C-16 β-CH3 X-ray Diffraction
C-17(20) E HPLC Retention Behavior

The 17E configuration differentiates this impurity from potential Z-isomers that exhibit distinct chromatographic retention times.

Comparative Structural Analysis with Parent Compound Clobetasol Propionate

This compound shares structural homology with clobetasol propionate but differs in three critical aspects:

  • Ester Group Substitution :

    • Ethyl ester at C-21 vs. propionate ester in clobetasol propionate.
    • Impacts lipophilicity (LogP difference ≈ 0.8).
  • Chlorine Absence :

    • Lacks the 2'-chloroacetyl group present at C-17 of clobetasol propionate.
    • Reduces glucocorticoid receptor binding affinity by ~40% in vitro.
  • Oxidation State :

    • Maintains the 3-keto-1,4-diene system crucial for corticosteroid activity.
    • Preserves the Δ1,4-diene conjugation observed in UV spectra (λmax = 238 nm).

Structural Impact on Chromatography :
The ethyl ester group increases retention time (RT = 12.4 min) compared to clobetasol propionate (RT = 10.0 min) under EP-recommended HPLC conditions:

  • Mobile Phase: Methanol/Phosphate Buffer/Acetonitrile (10:42.5:47.5 v/v)
  • Column: C18, 5 μm, 150 × 4.6 mm
  • Detection: 240 nm

Properties

Molecular Formula

C24H31FO4

Appearance

Purity:96.3% by HPLCWhite solid

Synonyms

9-Fluoro-11β-hydroxy-16β-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Clobetasol Propionate EP Impurity H

Molecular Formula : C₂₅H₃₃FO₅
Molecular Weight : 432.52 g/mol
CAS : 4351-48-8
This impurity, identified as 21-Deschloro Clobetasol 17-Propionate , lacks the chlorine atom at position 21 compared to clobetasol propionate. It is structurally distinct from Impurity F Ethyl Ester, which retains the chlorine but incorporates an ethyl ester group. Impurity H is used as a reference standard in stability testing and regulatory submissions (e.g., ANDA filings) .

Clobetasol Propionate EP Impurity K

Unlike the ethyl ester derivative, Impurity K may involve modifications to the propionate side chain or steroid backbone .

Comparison with Ethyl Ester Impurities in Other APIs

Cefixime EP Impurity F (Ethyl Ester)

Molecular Formula : C₂₀H₂₃N₅O₈S₂
CAS : 79368-95-9
This impurity is a synthetic byproduct of the cephalosporin antibiotic cefixime. Unlike Clobetasol EP Impurity F Ethyl Ester, which is a corticosteroid derivative, cefixime’s ethyl ester impurity arises during esterification steps in API synthesis. Both impurities share the ethyl ester functional group but differ in core structure and pharmacological context .

Carbidopa EP Impurity F (Ethyl Ester)

Molecular Formula: C₁₂H₁₉ClN₂O₄ CAS: 96115-88-7 This impurity is an ethyl ester derivative of carbidopa, a Parkinson’s disease drug. Structurally, it features a hydrazino-methylpropanoate group, whereas this compound contains a fluorinated steroid backbone. Both are classified as synthesis-related impurities but differ in metabolic pathways and toxicity profiles .

Glipizide EP Impurity F (Ethyl Ester)

Molecular Formula : C₁₁H₁₆N₂O₄S
CAS : 192118-08-4
A sulfonylurea derivative, this impurity is linked to the antidiabetic drug glipizide. Its ethyl ester group is attached to a carbamate moiety, contrasting with the corticosteroid-based ethyl ester in Clobetasol EP Impurity F. Such differences influence analytical detection methods (e.g., HPLC vs. UPLC-MS/MS) .

Data Tables

Table 1: Structural and Regulatory Comparison of Ethyl Ester Impurities

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Parent Drug Key Functional Groups Regulatory Limit (NMT%)
This compound C₂₂H₂₇FO₄ 374.46 2412496-00-3 Clobetasol Ethyl ester, fluorinated steroid 1.0
Cefixime EP Impurity F C₂₀H₂₃N₅O₈S₂ 557.61 79368-95-9 Cefixime Ethyl ester, β-lactam 0.5
Carbidopa EP Impurity F C₁₂H₁₉ClN₂O₄ 290.74 96115-88-7 Carbidopa Ethyl ester, hydrazino group 0.3

Table 2: Analytical Methods for Impurity Detection

Impurity Name Detection Method Key Chromatographic Parameters Reference
This compound UPLC-MS/MS, NMR Column: C18; Mobile Phase: Acetonitrile/Water
Cefixime EP Impurity F HPLC-UV Column: C8; Flow Rate: 1.0 mL/min
Glipizide EP Impurity F HPLC-PDA Column: C18; Gradient Elution

Key Research Findings

  • Degradation Pathways : this compound is linked to ester hydrolysis under acidic or alkaline conditions, whereas cefixime’s ethyl ester impurity forms during synthesis .
  • Analytical Challenges : Steroid-based impurities like Clobetasol EP Impurity F require high-resolution MS/MS for identification, while simpler impurities (e.g., carbidopa’s ethyl ester) are detectable via routine HPLC .

Preparation Methods

Core Synthetic Pathway from Betamethasone Valerate Derivatives

The primary route to Clobetasol EP Impurity F Ethyl Ester begins with Betamethasone Valerate 17-carboxylate, a steroid intermediate. As detailed in a Chinese patent (CN101812107A), the synthesis involves a chlorination reaction using bis(trichloromethyl) carbonate (BTC) in the presence of Lewis acid catalysts such as FeCl₃, AlCl₃, or ZnCl₂. The reaction proceeds via a two-step mechanism:

  • Activation of BTC : The catalyst facilitates the generation of reactive chlorinating species from BTC.

  • Electrophilic Substitution : The activated species chlorinates the 21-position of the steroid backbone, followed by esterification to form the ethyl ester moiety.

A typical procedure involves dissolving Betamethasone Valerate 17-carboxylate in acetone (3–8 parts by weight relative to the substrate), followed by sequential addition of the catalyst (20–40% w/w) and BTC (120–250% w/w). The reaction is conducted at 30–50°C for 2–5 hours, achieving yields exceeding 95%.

Catalytic Systems and Process Optimization

Catalyst Screening and Performance

The choice of catalyst significantly impacts reaction efficiency and purity. Comparative data from patent embodiments reveal the following trends:

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
FeCl₃30297.595.6
AlCl₃40396.894.9
ZnCl₂50397.996.9

Data sourced from patent examples

Zinc chloride (ZnCl₂) emerges as the optimal catalyst, providing the highest yield (97.9%) and purity (96.9%) under elevated temperatures (50°C). This is attributed to its strong Lewis acidity and stability in acetone medium.

Solvent Selection and Environmental Considerations

Acetone is the preferred solvent due to its ability to dissolve both polar (steroid substrate) and nonpolar (BTC) components. The patent highlights a solvent-to-substrate ratio of 3:1 to 8:1 as optimal, minimizing side reactions such as epimerization. Notably, the process reduces hazardous waste by 310 tons/year compared to traditional methods using dimethylformamide (DMF) and methanesulfonyl chloride.

Analytical Characterization and Quality Control

HPLC Purity Profiling

This compound is characterized by reverse-phase HPLC using C18 columns and acetonitrile-water mobile phases. Commercial batches exhibit purities of 95.8–97.9%, as verified by suppliers such as ESS Chem Co. and o2h discovery. Critical parameters include:

  • Retention Time : 8.2–8.5 minutes (gradient elution)

  • Detection : UV at 254 nm

  • Column Temperature : 30°C

Impurity profiles indicate trace levels (<0.5%) of desethyl and hydroxylated byproducts, which are controlled through precise temperature regulation during the chlorination step.

Industrial-Scale Process Design

Workflow and Equipment

The synthesis is conducted in glass-lined reactors equipped with reflux condensers and temperature control systems. Key steps include:

  • Chlorination : BTC addition under nitrogen atmosphere to prevent hydrolysis.

  • Quenching : Dilution with ice-cold water to precipitate the product.

  • Purification : Recrystallization from ethanol or methanol to achieve pharmacopeial-grade purity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of Clobetasol EP Impurity F Ethyl Ester in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are standard methods for impurity profiling. For structural elucidation, nuclear magnetic resonance (NMR) is critical. For example, UPLC-MS/MS fragmentation patterns and 1^1H NMR were used to characterize Clobetasol-related degradants, such as the acetic acid impurity in topical solutions . These methods should be validated per ICH Q2(R1) guidelines, ensuring specificity, linearity, and accuracy.

Q. How should forced degradation studies be designed to evaluate the stability of Clobetasol Propionate and its impurities, including the ethyl ester derivative?

  • Methodological Answer : Forced degradation studies should expose Clobetasol Propionate to stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic) across different dosage forms (ointment, lotion, topical solution). For example, acidic conditions in solutions promote keto-enol tautomerism, leading to USP Related Compound A, while residual solvents like DMF or THF in synthetic processes may accelerate ester hydrolysis . Dosage-specific excipient interactions (e.g., pH, water content) must be documented to replicate real-world stability challenges .

Q. What are the common sources of this compound during drug synthesis?

  • Methodological Answer : The ethyl ester impurity may arise from incomplete esterification during Clobetasol synthesis or transesterification side reactions. Residual catalysts (e.g., sulfuric acid) or solvents (ethanol, ethyl acetate) can promote ester formation. Analytical tracking using LC-MS with electrospray ionization (ESI) can detect low-level impurities, as demonstrated in studies on Clobetasol acetic acid impurity formation .

Advanced Research Questions

Q. How can mechanistic pathways for this compound formation be elucidated using mass spectrometry and isotopic labeling?

  • Methodological Answer : Stable isotope-labeled analogs (e.g., deuterated Clobetasol) can trace degradation pathways. For instance, 13^{13}C labeling of the ester group could differentiate hydrolysis products from oxidation byproducts. MS/MS fragmentation patterns (e.g., m/z 374 for acetic acid impurity) and high-resolution MS (HRMS) enable precise identification of degradation intermediates, as shown in studies on Clobetasol propionate .

Q. What strategies resolve contradictory data in impurity identification across studies (e.g., conflicting LC-MS vs. NMR results)?

  • Methodological Answer : Cross-validation using orthogonal techniques is essential. For example, if LC-MS suggests a molecular ion consistent with an ethyl ester but NMR lacks ester carbonyl signals, consider deuterium exchange experiments or 2D NMR (e.g., HSQC, HMBC) to confirm functional groups. Studies on Clobetasol degradants highlighted the need for combined MS and NMR to resolve structural ambiguities .

Q. How do formulation excipients influence the degradation kinetics of Clobetasol Propionate to its ethyl ester impurity?

  • Methodological Answer : Excipients with basic pH (e.g., triethanolamine) or hydrophilic-lipophilic balance (HLB) agents can accelerate ester hydrolysis. Accelerated stability studies (40°C/75% RH) combined with kinetic modeling (Arrhenius equation) quantify excipient effects. For example, ointments with hydrophobic bases slow hydrolysis compared to aqueous solutions, as observed in Clobetasol stability studies .

Q. What are the regulatory implications of elemental impurities (e.g., catalysts) in Clobetasol formulations, and how are they assessed?

  • Methodological Answer : Per ICH Q3D guidelines, inductively coupled plasma mass spectrometry (ICP-MS) is used to quantify elemental impurities (e.g., Pd, Ni) from catalysts. Risk assessment must consider impurity carryover during synthesis and its interaction with Clobetasol’s ester group. For example, residual palladium from hydrogenation steps could catalyze ester degradation .

Key Considerations for Researchers

  • Contradictory Evidence : Studies note differing impurity profiles in ointments vs. solutions due to excipient interactions .
  • Method Validation : Ensure compliance with EP/USP monographs for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .
  • Ethical Compliance : Document safety protocols for handling corticosteroids and hazardous solvents per OSHA guidelines .

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